![molecular formula C5H3BrF3NO B2715192 4-(Bromomethyl)-2-(trifluoromethyl)oxazole CAS No. 2137577-55-8](/img/structure/B2715192.png)
4-(Bromomethyl)-2-(trifluoromethyl)oxazole
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Overview
Description
“4-(Bromomethyl)-2-(trifluoromethyl)oxazole” is a chemical compound that contains a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to an oxazole ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . The trifluoromethyl group is a motif of great importance in pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would consist of an oxazole ring with a bromomethyl group attached at the 4-position and a trifluoromethyl group at the 2-position . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Chemical Reactions Analysis
The chemical reactions involving “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on the specific conditions and reagents used. The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group is generally quite stable . The oxazole ring can also participate in various reactions .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The oxazole ring system, to which 4-(Bromomethyl)-2-(trifluoromethyl)oxazole belongs, is a versatile scaffold for drug discovery. Researchers have explored its synthesis using various methods, including oxidized forms of ketones at the α-position (such as α-haloketones, α-acylaminoketones, and α-diazoketones) as precursors . In medicinal chemistry, oxazole derivatives have shown promise as potential antiviral, antibacterial, and anticancer agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive modification for drug design.
Fluorinated Building Blocks in Agrochemicals
The incorporation of fluorine-containing moieties into organic compounds is crucial in agrochemical research. The trifluoromethyl group, found in 4-(Bromomethyl)-2-(trifluoromethyl)oxazole, is particularly valuable. Agrochemicals benefit from fluorination due to improved bioavailability, metabolic stability, and activity against pests and pathogens. Researchers explore the synthesis of novel agrochemicals by incorporating trifluoromethylated fragments .
Safety and Hazards
The safety and hazards associated with “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-(Trifluoromethyl)benzyl Bromide” is known to cause severe skin burns and eye damage, and may be corrosive to metals .
Future Directions
The future directions for research on “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” could include exploring its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science, given the importance of the trifluoromethyl group . Further studies could also focus on developing more efficient synthesis methods for such compounds.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 4-(Bromomethyl)-2-(trifluoromethyl)oxazole involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the pharmaceutical industry and has seen recent advances .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical processes, particularly in the development of pharmaceuticals and agrochemicals .
Result of Action
The trifluoromethyl group is known to play a significant role in the development of pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBNKJPMXFAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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